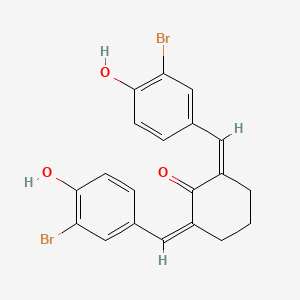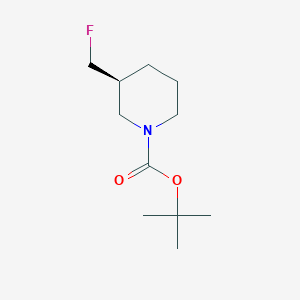
3-iso-Butoxy-5-fluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iso-Butoxy-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is an aromatic acyl halide, characterized by the presence of a benzoyl chloride group substituted with an iso-butoxy group and a fluorine atom on the benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-5-fluorobenzoyl chloride typically involves the acylation of 3-iso-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction can be represented as follows:
3-iso-Butoxy-5-fluorobenzoic acid+SOCl2→3-iso-Butoxy-5-fluorobenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Hydrolysis: Aqueous solutions or moist conditions facilitate the hydrolysis reaction.
Reduction: Anhydrous conditions and strong reducing agents are required for the reduction reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-iso-Butoxy-5-fluorobenzoic acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-iso-Butoxy-5-fluorobenzoyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-iso-Butoxy-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine and acyl chloride groups, which enhance the electrophilicity of the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iso-Butoxybenzoyl chloride: Lacks the fluorine substituent, resulting in different reactivity and properties.
5-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its solubility and reactivity.
3-iso-Butoxy-4-fluorobenzoyl chloride: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness
3-iso-Butoxy-5-fluorobenzoyl chloride is unique due to the combined presence of the iso-butoxy and fluorine substituents on the benzoyl chloride framework. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
Eigenschaften
Molekularformel |
C11H12ClFO2 |
|---|---|
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
3-fluoro-5-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(11(12)14)3-9(13)5-10/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
IVEQROOISVZFRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)


![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)




![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)

